2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine
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Overview
Description
2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine is a heterocyclic compound that features both pyrimidine and oxepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated pyrimidine derivative with an oxepine precursor in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce oxepine-pyrimidine ketones .
Scientific Research Applications
2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism by which 2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
- 2,4-Dichloro-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylic acid tert-butyl ester
Uniqueness
2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine is unique due to its combined oxepine and pyrimidine rings, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds .
Properties
Molecular Formula |
C8H8Cl2N2O |
---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
2,4-dichloro-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine |
InChI |
InChI=1S/C8H8Cl2N2O/c9-7-5-1-3-13-4-2-6(5)11-8(10)12-7/h1-4H2 |
InChI Key |
ISROCBGHZGNLRP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC2=C1C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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